N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide” is a compound with the molecular formula C18H16N2O2S and a molecular weight of 324.39684 . Another similar compound is “5-Methyl-4-phenyl-1,3-thiazol-2-amine” with the molecular formula C10H10N2S and a molecular weight of 190.265 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-4-phenyl-1,3-thiazol-2-amine” include a density of 1.2±0.1 g/cm3, boiling point of 349.7±11.0 °C at 760 mmHg, melting point of 122-126ºC, and a flash point of 165.3±19.3 °C .Scientific Research Applications
Antimicrobial and Antifungal Properties
Research into N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide derivatives has shown significant promise in antimicrobial and antifungal applications. A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives that displayed potent antimicrobial activity, surpassing some reference drugs in efficacy against pathogenic strains, particularly Gram-positive bacteria and Candida strains (Bikobo et al., 2017). Similarly, Patel and Shaikh (2010) prepared thiazolidinone derivatives of nicotinic acid with antimicrobial activities against a range of bacteria and fungi, highlighting the potential of these compounds in treating infectious diseases (Patel & Shaikh, 2010).
Anticancer Evaluation
The exploration of this compound derivatives extends into anticancer research, with compounds showing efficacy against various cancer cell lines. Ravinaik et al. (2021) designed and synthesized derivatives that were evaluated for their anticancer activity, demonstrating moderate to excellent inhibition against breast, lung, colon, and ovarian cancer cell lines, with several derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Antitumor Activity
The antitumor activity of thiazole derivatives has been another area of focus. Ostapiuk et al. (2017) synthesized new thiazole derivatives and investigated their antitumor efficacy. Two compounds in particular were noted for their significant ability to inhibit the in vitro growth of human tumor cells, suggesting the potential of these derivatives as innovative anti-cancer agents (Ostapiuk et al., 2017).
Corrosion Inhibition
Beyond biomedical applications, these derivatives have also shown promise as corrosion inhibitors. Hu et al. (2016) studied the corrosion inhibiting effects of benzothiazole derivatives against steel in acidic solutions. The compounds provided remarkable stability and efficiency, suggesting a potential industrial application in protecting metals against corrosion (Hu et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-11-16(12-5-3-2-4-6-12)20-18(24-11)21-17(22)13-7-8-14-15(9-13)23-10-19-14/h2-10H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAGIBHWDBMUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.